molecular formula C10H9F3N2O3 B2692629 N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1872073-04-5

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No. B2692629
CAS RN: 1872073-04-5
M. Wt: 262.188
InChI Key: PDYOBVKIKQQIAQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide (DNTFA) is a chemical compound that has gained attention in scientific research due to its unique properties. DNTFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 136-138°C. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to interact with various cellular components such as enzymes and ion channels. This compound has been shown to inhibit the activity of certain enzymes and modulate the function of ion channels, leading to changes in cellular physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals. These properties make it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide in lab experiments is its unique properties, which make it a valuable tool for studying various cellular components. However, one limitation is that this compound is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for the study of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide, including its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology. Finally, the synthesis of this compound in a more cost-effective manner could lead to its widespread use in scientific research.

Synthesis Methods

One of the most common methods for synthesizing N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide is through the reaction of 2,5-dimethyl-4-nitrophenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound as a yellow crystalline solid with a high yield.

Scientific Research Applications

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the analysis of amino acids. Additionally, this compound has been used as a substrate for the study of enzyme kinetics and as a modulator of ion channels. Its unique properties make it a valuable tool in scientific research.

properties

IUPAC Name

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-5-4-8(15(17)18)6(2)3-7(5)14-9(16)10(11,12)13/h3-4H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOBVKIKQQIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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